molecular formula C10H15N7O4 B1451163 5'-Hydrazino-5'-deoxyguanosine CAS No. 1189743-60-9

5'-Hydrazino-5'-deoxyguanosine

Cat. No.: B1451163
CAS No.: 1189743-60-9
M. Wt: 297.27 g/mol
InChI Key: LOYADLCSEREDBG-UUOKFMHZSA-N
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Description

5’-Hydrazino-5’-deoxyguanosine is a valuable biomolecule that acts as a key reagent in DNA and RNA research for specialized investigations. It has shown significant potential in the research and development of anti-viral and anti-cancer therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Hydrazino-5’-deoxyguanosine typically involves the modification of guanosine. One common method includes the hydrazination of 5’-deoxyguanosine. The reaction conditions often involve the use of hydrazine hydrate under controlled temperature and pH conditions to ensure the selective formation of the hydrazino group at the 5’ position.

Industrial Production Methods

Industrial production of 5’-Hydrazino-5’-deoxyguanosine is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis with stringent quality control measures to ensure high purity and consistency. The production environment is maintained at cleanroom standards ranging from Class 100 to Class 100,000.

Chemical Reactions Analysis

Types of Reactions

5’-Hydrazino-5’-deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted guanosine derivatives.

Scientific Research Applications

5’-Hydrazino-5’-deoxyguanosine is extensively used in scientific research, including:

    Chemistry: It serves as a reagent for the synthesis of modified nucleosides and nucleotides.

    Biology: It is used in the study of DNA and RNA modifications and interactions.

    Medicine: The compound is investigated for its potential in anti-viral and anti-cancer therapies.

    Industry: It is used in the production of labeling-ready RNAs for various biotechnological applications

Mechanism of Action

The mechanism of action of 5’-Hydrazino-5’-deoxyguanosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid functions. The hydrazino group can form covalent bonds with nucleophilic sites in the nucleic acids, leading to modifications that can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include viral RNA polymerases and cellular DNA .

Comparison with Similar Compounds

Similar Compounds

    5’-Azido-5’-deoxyguanosine: Another modified guanosine derivative used in click chemistry.

    5’-Deoxy-5’-methylaminoadenosine: A compound with similar applications in nucleic acid research

Uniqueness

5’-Hydrazino-5’-deoxyguanosine is unique due to its hydrazino group, which provides distinct reactivity and potential for forming covalent modifications in nucleic acids. This makes it particularly valuable in anti-viral and anti-cancer research.

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7O4/c11-10-15-7-4(8(20)16-10)13-2-17(7)9-6(19)5(18)3(21-9)1-14-12/h2-3,5-6,9,14,18-19H,1,12H2,(H3,11,15,16,20)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYADLCSEREDBG-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CNN)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CNN)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Hydrazino-5'-deoxyguanosine
Reactant of Route 2
5'-Hydrazino-5'-deoxyguanosine
Reactant of Route 3
Reactant of Route 3
5'-Hydrazino-5'-deoxyguanosine
Reactant of Route 4
5'-Hydrazino-5'-deoxyguanosine
Reactant of Route 5
5'-Hydrazino-5'-deoxyguanosine
Reactant of Route 6
5'-Hydrazino-5'-deoxyguanosine

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